1-(3-Pyridin-3-ylisoxazol-5-YL)methanamine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

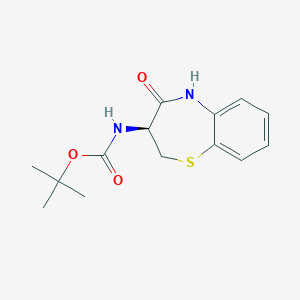

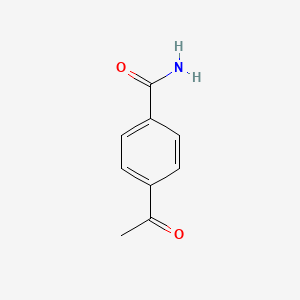

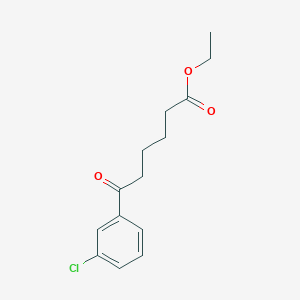

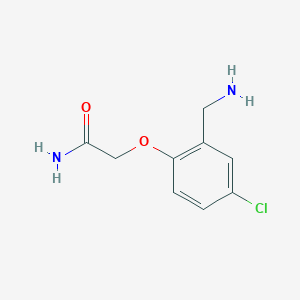

“1-(3-Pyridin-3-ylisoxazol-5-YL)methanamine” is a chemical compound with the empirical formula C9H11Cl2N3O . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .

Molecular Structure Analysis

The molecular weight of “1-(3-Pyridin-3-ylisoxazol-5-YL)methanamine” is 248.11 . The SMILES string representation isNCC1=CC (C2=CC=CN=C2)=NO1. [H]Cl. [H]Cl . Physical And Chemical Properties Analysis

“1-(3-Pyridin-3-ylisoxazol-5-YL)methanamine” is a solid compound . More specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not provided in the available resources.Aplicaciones Científicas De Investigación

Synthesis of Heterocyclic Schiff Bases

Research has been conducted on the synthesis of novel Schiff bases of 3-aminomethyl pyridine, which likely includes derivatives or related compounds of 1-(3-Pyridin-3-ylisoxazol-5-YL)methanamine. These compounds were screened for anticonvulsant activity, indicating their potential as therapeutic agents. The synthesized compounds exhibited significant seizures protection in various models, highlighting their potential in medicinal chemistry for neurological disorders (Pandey & Srivastava, 2011).

Catalytic Applications and C-H Bond Activation

Another study focused on the synthesis of unsymmetrical NCN′ and PCN pincer palladacycles, involving derivatives of 1-(3-(Pyridin-2-yl)phenyl)methanamine. These compounds underwent C–H bond activation to afford palladacycles, which were characterized and evaluated for catalytic applications. The research demonstrates the compound's utility in catalysis, showing good activity and selectivity (Roffe et al., 2016).

Ambient-Temperature Synthesis

The ambient-temperature synthesis of novel derivatives, like (E)-N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-1-(pyridin-2-yl)methanamine, showcases the compound's versatility in chemical synthesis. This research highlights an efficient method for synthesizing N-pyrazolyl imine derivatives, further expanding the chemical repertoire for potential pharmacological exploration (Becerra et al., 2021).

Photocytotoxicity and Cellular Imaging

Iron(III) complexes incorporating pyridinyl methanamine derivatives have been investigated for their photocytotoxic properties and potential in cellular imaging. These complexes demonstrated unprecedented photocytotoxicity under red light, offering new avenues for cancer therapy and diagnostic imaging (Basu et al., 2014).

Synthesis of Pyridine-containing Pseudopeptides

Research on the synthesis of immobilized copper complexes as recyclable nanocatalysts for producing pyridine-containing pseudopeptides illustrates the compound's potential in facilitating complex organic reactions. This application underscores the importance of such compounds in synthetic organic chemistry and pharmaceutical development (Akbarikalani et al., 2020).

Safety And Hazards

Propiedades

IUPAC Name |

(3-pyridin-3-yl-1,2-oxazol-5-yl)methanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3O/c10-5-8-4-9(12-13-8)7-2-1-3-11-6-7/h1-4,6H,5,10H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQTBIZDUNOAXTD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C2=NOC(=C2)CN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70475408 |

Source

|

| Record name | 1-[3-(Pyridin-3-yl)-1,2-oxazol-5-yl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70475408 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3-Pyridin-3-ylisoxazol-5-YL)methanamine | |

CAS RN |

543713-43-5 |

Source

|

| Record name | 1-[3-(Pyridin-3-yl)-1,2-oxazol-5-yl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70475408 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 6-phenylimidazo[2,1-b][1,3]thiazole-3-carboxylate](/img/structure/B1313713.png)

![6-Bromo-2-(chloromethyl)-3-nitroimidazo[1,2-a]pyridine](/img/structure/B1313725.png)